

N-Propargylindole: A Versatile Scaffold for the Synthesis of Bioactive Compounds

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Compound of Interest

Compound Name: 1-(prop-2-yn-1-yl)-1H-indole

Cat. No.: B098892

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Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-propargylindole is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The presence of the propargyl group, a terminal alkyne, provides a versatile handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward and efficient linkage of the indole core to a wide array of functional molecules, leading to the rapid generation of diverse compound libraries for biological screening. Furthermore, the N-propargyl moiety itself is a key pharmacophore in several known enzyme inhibitors. These application notes provide an overview of the synthesis of N-propargylindole and its derivatives, with detailed protocols for their use in creating bioactive compounds, particularly enzyme inhibitors and potential anticancer agents.

Synthesis of N-Propargylindole Derivatives

The introduction of a propargyl group onto the nitrogen atom of an indole ring is a fundamental step in utilizing this scaffold. This is typically achieved through a direct N-alkylation reaction. Subsequent modifications, such as the CuAAC reaction, can then be employed to build more complex and functionally diverse molecules.

Key Synthetic Transformations

Two key reactions are highlighted in the synthesis of bioactive compounds from N-propargylindole:

- N-Propargylation of Indole: The direct alkylation of the indole nitrogen with a propargyl halide.
- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The reaction of the terminal alkyne of N-propargylindole with an azide to form a stable 1,2,3-triazole ring.

Bioactive Applications of N-Propargylindole Derivatives

The N-propargylindole scaffold has been explored for a range of biological activities, primarily focusing on enzyme inhibition relevant to neurodegenerative diseases and as a precursor for potential anticancer agents.

Enzyme Inhibition

The N-propargyl group is a known pharmacophore in inhibitors of monoamine oxidases (MAOs), enzymes implicated in the pathophysiology of Parkinson's and Alzheimer's diseases. Derivatives of N-propargylindoles and structurally related N-propargyloxindoles have shown potent and selective inhibitory activity against both monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE), another key target in Alzheimer's disease therapy.^[1]

Quantitative Data on Enzyme Inhibition by N-Propargyl Oxindole Derivatives

Compound	Target Enzyme	IC50	Reference
N-propargyl-3-aminooxindole derivative	BuChE	27 nM	[1]
N-propargyl-3-aminooxindole derivative	BuChE	< 1 μ M	[1]
N-propargyl-3-aminooxindole derivative	MAO-A	Weak Inhibition	[1]
N-propargyl-3-aminooxindole derivative	MAO-B	Weak Inhibition	[1]

Anticancer Activity

The 1,2,3-triazole moiety, formed via the click reaction of N-propargylindoles, is a common feature in compounds with demonstrated anticancer properties.[2][3] While direct anticancer data for N-propargylindole-triazole conjugates is emerging, the synthesis of such compounds is a promising strategy for the development of novel anticancer agents. The triazole core is known to be a stable and biocompatible linker that can position the indole scaffold and another pharmacophore to interact with biological targets in cancer cells.[3]

Anticancer Activity of Representative Triazole Derivatives

Compound Class	Cancer Cell Line	Activity (IC50 or % inhibition)	Reference
1,2,3-Triazole Derivative	Leukemia K-562	21.47% Growth	[2]
1,2,3-Triazole Derivative	Melanoma SK-MEL-5	23.91% Growth	[2]
1,2,3-Triazole-Phosphonate Derivative	HT-1080 (Fibrosarcoma)	15.13 μ M	[3]
1,2,3-Triazole-Phosphonate Derivative	A-549 (Lung Carcinoma)	21.25 μ M	[3]
1,2,3-Triazole-Phosphonate Derivative	MCF-7 (Breast Adenocarcinoma)	18.06 μ M	[3]
1,2,3-Triazole-Phosphonate Derivative	MDA-MB-231 (Breast Adenocarcinoma)	16.32 μ M	[3]

Experimental Protocols

Protocol 1: Synthesis of 2-formyl-N-propargylpyrrole (A representative N-propargyl heterocycle)

This protocol describes the N-propargylation of 2-formylpyrrole, which can be adapted for indole.

Materials:

- 2-formylpyrrole
- Propargyl bromide
- Sodium hydride (NaH)

- Anhydrous N,N-Dimethylformamide (DMF)
- Standard glassware for organic synthesis
- Magnetic stirrer and stirring bar
- Ice bath

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-formylpyrrole in anhydrous DMF.
- Cool the solution to 0 °C using an ice bath.
- Carefully add sodium hydride (NaH) portion-wise to the stirred solution.
- After the addition of NaH is complete, add propargyl bromide dropwise to the reaction mixture at 0 °C.
- Continue stirring the reaction at 0 °C for 4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain 2-formyl-N-propargylpyrrole.^[4]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of N-Propargylindole with Benzyl Azide

This protocol provides a general procedure for the "click" reaction between an N-propargylated indole and an azide.

Materials:

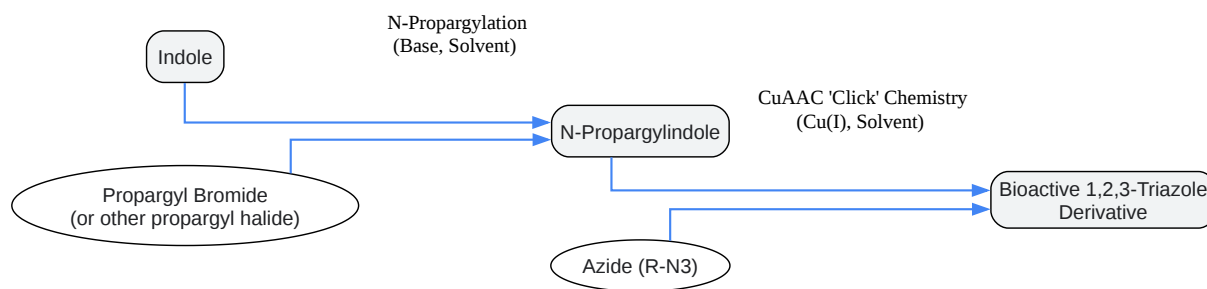
- N-propargylindole derivative (1.0 equivalent)
- Benzyl azide (1.2 equivalents)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) (0.5 equivalents)
- Sodium ascorbate (1.0 equivalent)
- Ethanol
- Distilled water
- Standard glassware for organic synthesis
- Magnetic stirrer and stirring bar

Procedure:

- In a reaction vessel, dissolve the N-propargylindole derivative and benzyl azide in ethanol.
- In a separate vessel, dissolve copper(II) sulfate pentahydrate and sodium ascorbate in distilled water.
- Add the aqueous solution of copper sulfate and sodium ascorbate to the ethanolic solution of the alkyne and azide.
- Stir the resulting biphasic mixture vigorously at room temperature for 24 hours.
- Monitor the reaction by TLC.
- Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

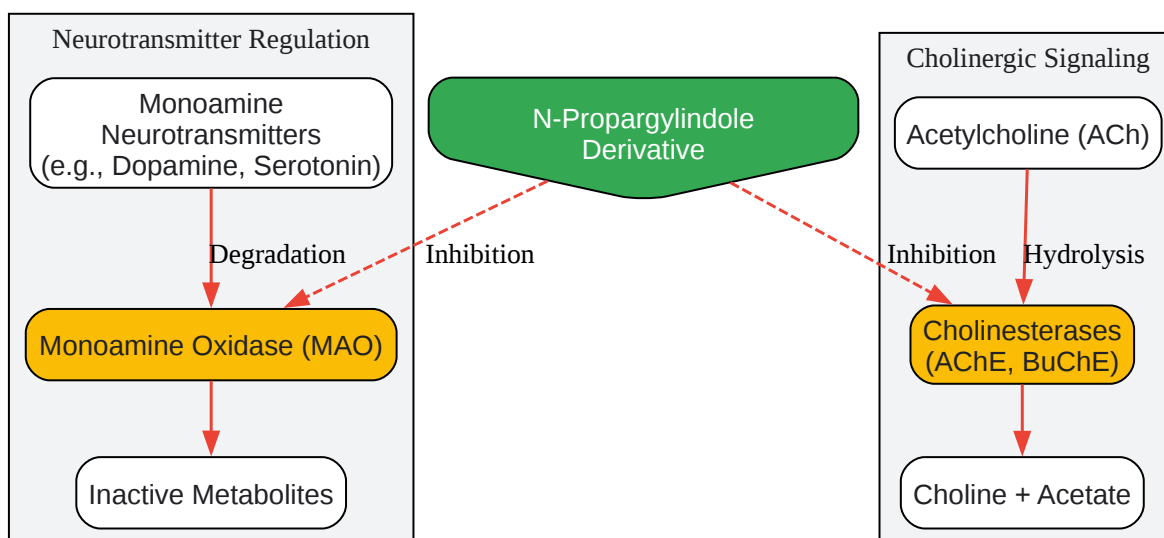
- Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the 1,4-disubstituted 1,2,3-triazole derivative.[2]

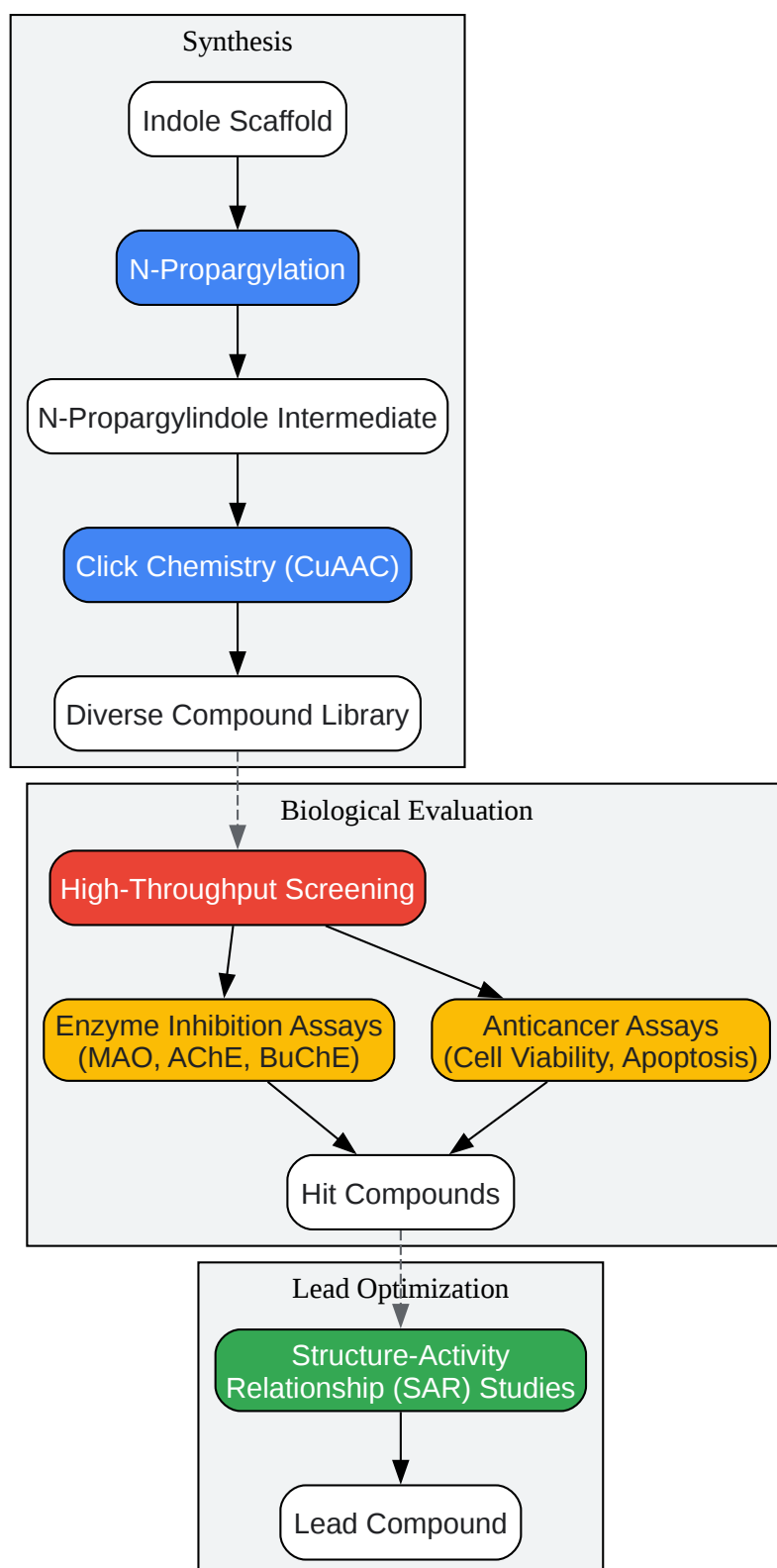
Visualizations



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Synthetic workflow for bioactive compounds from indole.





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